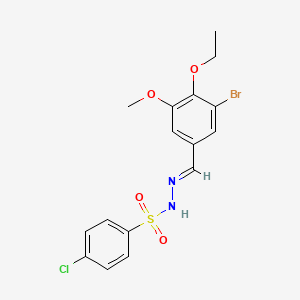![molecular formula C17H18N2O4 B5794822 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MPACI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes involved in cellular processes. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to exhibit antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One of the areas of interest is the development of more efficient synthesis methods for 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide and its potential application in the treatment of various diseases. The development of more soluble derivatives of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide could also be explored to overcome its limitations in lab experiments.
Synthesis Methods
The synthesis of 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction between 4-methoxybenzenecarboximidamide and 3-methylphenoxyacetic anhydride in the presence of a catalyst. The reaction yields 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide as a white crystalline solid with a melting point of 178-180°C.
Scientific Research Applications
4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-4-3-5-15(10-12)22-11-16(20)23-19-17(18)13-6-8-14(21-2)9-7-13/h3-10H,11H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMPGKRFCJMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)

![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)


![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)

![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)


![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)